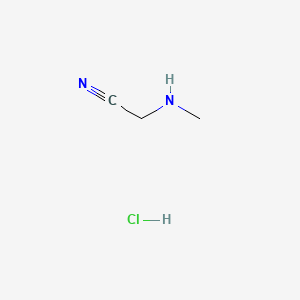

Methylaminoacetonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2.ClH/c1-5-3-2-4;/h5H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKBQHBEROHUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067152 | |

| Record name | Cyanomethyl(methyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25808-30-4 | |

| Record name | Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25808-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylaminoacetonitrile hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025808304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanomethyl(methyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanomethyl(methyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLAMINOACETONITRILE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6AU3C4NY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methylaminoacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, synthesis, and spectral characteristics of Methylaminoacetonitrile hydrochloride (CAS RN: 25808-30-4). The information is compiled from various scientific and chemical data sources to support research and development activities.

Chemical Identity and Physical Properties

This compound, also known as Sarcosinenitrile hydrochloride, is a chemical intermediate used in various organic syntheses[1][2]. It presents as a white to off-white or sometimes yellow crystalline powder[2][3].

Table 1: Physicochemical Data

| Property | Value |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 103-106 °C (lit.)[1][2][4][5][6][7][8] |

| Boiling Point | 150.2 °C at 760 mmHg[4][6] |

| Flash Point | 44.6 °C[4][6] |

| Vapor Pressure | 3.89 mmHg at 25 °C[4][6] |

| Solubility | Readily soluble in water and polar organic solvents (e.g., methanol, ethanol)[3] |

| Storage Temperature | Room Temperature[2], 2-8 °C recommended[6][8] |

| Hygroscopicity | May be moisture sensitive[9] |

Table 2: Chemical Identifiers and Molecular Data

| Identifier | Value |

| Molecular Formula | C₃H₇ClN₂[2][4][6][7][10][11] |

| Molecular Weight | 106.55 g/mol [1][4][6][7][10] |

| Exact Mass | 106.029776 g/mol [11] |

| CAS Registry Number | 25808-30-4[1][2][3][4][5][10][12] |

| EC Number | 247-277-6[1][2] |

| InChI | InChI=1S/C3H6N2.ClH/c1-5-3-2-4;/h5H,3H2,1H3;1H[1][11][12] |

| InChIKey | DFKBQHBEROHUNF-UHFFFAOYSA-N[1][11][12] |

| Canonical SMILES | CNCC#N.Cl[6][12] |

| Synonyms | Sarcosinenitrile hydrochloride, N-Methylaminoacetonitrile hydrochloride[1][2][7][10] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Table 3: Summary of Available Spectroscopic Data

| Technique | Details |

| ¹H NMR | Spectrum available. Solvent: Deuterium oxide; Reference: Dioxane[11] |

| ¹³C NMR | Spectrum available. Solvent: Deuterium oxide; Reference: Dioxane[11] |

| FTIR | 5 spectra available (ATR-IR, Transmission IR)[11] |

| Raman | 1 spectrum available[11] |

Detailed spectra can be accessed through specialized databases such as SpectraBase[11]. Analysis involves identifying characteristic peaks corresponding to the functional groups present in the molecule, such as the C≡N (nitrile) stretch in IR and the chemical shifts of protons and carbons in NMR[13][14][15].

Experimental Protocols: Synthesis

This compound is primarily used as an intermediate in pharmaceutical and chemical synthesis, for instance, in the preparation of Tadalafil[2][5]. Several methods for its preparation have been documented.

Method 1: Two-Step Synthesis from Methylamine Hydrochloride

This method involves the formation of methylaminoacetonitrile followed by its conversion to the hydrochloride salt[3][16].

Step 1: Preparation of Methylamino-acetonitrile

-

Charge a reaction vessel (e.g., a four-hole boiling flask) with methylamine hydrochloride, 30% formaldehyde, and 3-mercaptopropionic acid (catalyst)[16].

-

Stir the mixture for 30 minutes and then cool to below 0 °C[16].

-

Slowly add a 30% aqueous solution of sodium cyanide. The dropping temperature should be maintained at 0 °C over a period of 2-3 hours[16]. This reaction forms the free base, methylaminoacetonitrile.

Step 2: Preparation of Methylamino-acetonitrile hydrochloride

-

In a separate flask, add the methylamino-acetonitrile product to anhydrous ethanol[16].

-

Cool the mixture to below 10 °C while stirring[16].

-

Slowly add hydrochloric acid in ethanol, maintaining the temperature between 5-10 °C, until the pH of the solution is 1-2[16].

-

Slowly warm the mixture to 80 °C and hold for an insulation reaction of 30 minutes[16].

-

Cool the reaction mixture to 0-5 °C and incubate for 30 minutes to facilitate crystallization[16].

-

The final product is collected by filtration, rinsed with cold anhydrous ethanol, and dried[16].

Workflow for Synthesis Method 1

Caption: Workflow for the two-step synthesis of this compound.

Method 2: Alternative Synthesis Route

Another patented method involves reacting a methylamine aqueous solution with hydrochloric acid to form methylamine hydrochloride in situ, followed by reaction with formaldehyde and a sodium cyanide solution[17].

-

Pour a weighed amount of methylamine aqueous solution into a flask and heat[17].

-

Add hydrochloric acid to the flask and stir to generate a methylamine hydrochloride solution. The heating temperature is typically between 55 °C and 65 °C with a stirring time of 20-30 minutes[17].

-

The subsequent steps involving formaldehyde and sodium cyanide are carried out to yield the final product[17]. This process claims a reaction yield of over 75% and a product purity of over 98%[17].

Analytical Quality Control

For quality assurance, the following methods are typically employed:

-

Assay: Determined by High-Performance Liquid Chromatography (HPLC) to be ≥ 98.0%[3].

-

Water Content: Measured by Karl Fischer titration, typically ≤ 0.5%[3].

References

- 1. 甲胺基乙氰 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Chemical Raw Materials Supplier | Wholesale Industrial & Fine Chemicals- HC-T [industrochem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 25808-30-4 [chemicalbook.com]

- 6. (methylamino)acetonitrilhydrochlorid | CAS#:25808-30-4 | Chemsrc [chemsrc.com]

- 7. This compound | 25808-30-4 [amp.chemicalbook.com]

- 8. This compound - 有机砌块 - 西典实验 [seedior.com]

- 9. Methylamine hydrochloride | CAS#:593-51-1 | Chemsrc [chemsrc.com]

- 10. Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | C3H7ClN2 | CID 117641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. CN101402588A - Method for preparing methylamino-acetonitrilehydrochlorate - Google Patents [patents.google.com]

- 17. CN112358418B - Preparation method of methylamino acetonitrile hydrochloride - Google Patents [patents.google.com]

In-depth Technical Guide: Solubility of Sarcosinenitrile Hydrochloride in Organic Solvents

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, chemical databases, and supplier technical data sheets has revealed no specific experimental data on the solubility of sarcosinenitrile hydrochloride in any organic solvents. This guide, therefore, provides a theoretical framework based on the general principles of solubility for hydrochloride salts and nitrile-containing organic compounds. The information herein is intended for research and development professionals and should be used as a starting point for experimental investigation, not as a substitute for empirical data.

Introduction to Sarcosinenitrile Hydrochloride

Sarcosinenitrile hydrochloride, also known as methylaminoacetonitrile hydrochloride, is the hydrochloride salt of sarcosinenitrile. Its chemical structure consists of a polar nitrile group and a secondary amine that is protonated to form the hydrochloride salt. This structure dictates its likely solubility characteristics.

Chemical Structure:

-

IUPAC Name: 2-(methylamino)acetonitrile;hydrochloride

-

CAS Number: 25808-30-4[1]

-

Molecular Formula: C3H7ClN2[2]

-

Molecular Weight: 106.55 g/mol [2]

The presence of both a polar nitrile group and an ionic hydrochloride salt moiety suggests a complex solubility profile that will be highly dependent on the nature of the organic solvent.

Theoretical Solubility Profile in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Sarcosinenitrile hydrochloride has both highly polar (ionic salt) and moderately polar (nitrile) characteristics.

General Predictions:

-

High Polarity Solvents (e.g., Methanol, Ethanol): Due to the ionic nature of the hydrochloride salt, sarcosinenitrile hydrochloride is expected to have its highest solubility in polar protic solvents like methanol and ethanol. These solvents can effectively solvate both the cation (protonated amine) and the chloride anion through hydrogen bonding and dipole-dipole interactions.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and can dissolve many organic salts. Acetonitrile, being a nitrile itself, may show some affinity for the nitrile group of the molecule.[3][4] Solubility in these solvents is likely to be significant, though potentially less than in polar protic solvents.

-

Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate): Ketones and esters are less polar than alcohols and aprotic polar solvents. While some solubility might be observed, it is expected to be considerably lower.[3][4]

-

Low Polarity/Nonpolar Solvents (e.g., Dichloromethane, Toluene, Hexane): The ionic character of the hydrochloride salt will severely limit its solubility in nonpolar solvents. It is predicted to be poorly soluble or practically insoluble in solvents like dichloromethane, toluene, and hexane.

A summary of the predicted solubility is presented in the table below. It is crucial to reiterate that this is a theoretical estimation and requires experimental verification.

| Solvent Class | Representative Solvents | Predicted Solubility of Sarcosinenitrile Hydrochloride | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions can effectively solvate the ionic salt. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High polarity and dipole moments can solvate the ions, though less effectively than protic solvents. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Moderate | Weaker dipole-dipole interactions result in less effective solvation of the ionic salt. |

| Nonpolar | Toluene, Hexane | Very Low / Insoluble | Lack of polarity and inability to form strong interactions with the ionic part of the molecule. |

Proposed Experimental Protocol for Solubility Determination

To establish the actual solubility of sarcosinenitrile hydrochloride, a systematic experimental approach is necessary. The following outlines a general method for determining solubility in various organic solvents.

Objective: To quantitatively determine the solubility of sarcosinenitrile hydrochloride in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

Sarcosinenitrile hydrochloride (of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) if the compound is volatile and thermally stable.

-

Volumetric flasks and pipettes

Methodology (Isothermal Shake-Flask Method):

-

Preparation of Saturated Solutions:

-

Add an excess amount of sarcosinenitrile hydrochloride to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the shaker and allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., a mobile phase component for HPLC) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC).

-

Determine the concentration of sarcosinenitrile hydrochloride in the diluted samples by comparing the analytical response to a calibration curve prepared from standards of known concentration.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation: The results should be tabulated, clearly stating the solvent, temperature, and the determined solubility in units such as mg/mL or mol/L.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Conclusion for Researchers

The lack of published solubility data for sarcosinenitrile hydrochloride presents a knowledge gap for professionals in drug development and chemical synthesis. The theoretical predictions provided in this guide, based on the compound's structure, suggest a preference for polar organic solvents, particularly polar protic ones. However, these predictions must be confirmed through rigorous experimental work. The outlined shake-flask method provides a robust and widely accepted protocol for generating this critical data. The resulting empirical data will be invaluable for a range of applications, including reaction optimization, purification, formulation development, and toxicological studies.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methylaminoacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoacetonitrile hydrochloride, also known as sarcosinenitrile hydrochloride, is a chemical intermediate with applications in pharmaceutical synthesis. A thorough understanding of its molecular structure is paramount for its effective use and for quality control in drug development processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data of this compound, alongside comprehensive experimental protocols for data acquisition. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral data based on established NMR principles, which serve as a valuable reference for researchers.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ | ~2.8 | Singlet | 3H | N/A |

| -CH₂- | ~3.9 | Singlet | 2H | N/A |

| -NH₂⁺- | ~9.5 | Broad Singlet | 2H | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~35 |

| -C H₂- | ~38 |

| -C N | ~115 |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra requires meticulous sample preparation and parameter optimization. The following protocols provide a general framework for obtaining NMR data for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for hydrochloride salts. The selection of the solvent is critical as it can influence chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. To ensure proper shimming and data acquisition, the sample height in the tube should be around 4-5 cm.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is commonly used, while tetramethylsilane (TMS) is used for most organic solvents.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

-

Spectral Width: A typical spectral width for carbon NMR is 0 to 220 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2 seconds is standard.

Data Processing and Interpretation Workflow

The process of acquiring and interpreting NMR data follows a logical sequence to ensure accurate structural elucidation. The following diagram illustrates this workflow.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Peak Analysis of Methylaminoacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of Methylaminoacetonitrile hydrochloride (also known as sarcosine nitrile hydrochloride). The analysis of its IR spectrum is crucial for the structural elucidation and quality control of this compound, which serves as a key intermediate in various chemical syntheses. This document outlines the experimental protocols for acquiring the spectrum, presents a thorough analysis of the principal absorption bands, and illustrates the analytical workflow.

Molecular Structure and Expected Vibrational Modes

This compound possesses the chemical structure CH₃NH₂⁺CH₂C≡N · Cl⁻. The molecule is comprised of a secondary ammonium group, an aliphatic backbone (methyl and methylene groups), and a nitrile functional group. The presence of these distinct groups gives rise to a characteristic infrared spectrum. The key vibrational modes expected are:

-

N-H Stretching and Bending: Due to the protonation of the secondary amine, the resulting ammonium salt (R₂NH₂⁺) will exhibit characteristic stretching and bending vibrations.

-

C-H Stretching and Bending: The methyl (CH₃) and methylene (CH₂) groups will produce stretching and bending absorptions.

-

C≡N Stretching: The nitrile group has a very distinct and strong stretching vibration.

-

C-N Stretching: The carbon-nitrogen single bond will also have a characteristic stretching vibration.

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of a solid sample like this compound is critical for accurate analysis. The following protocol describes the standard potassium bromide (KBr) pellet method.

Objective: To prepare a solid sample of this compound in a KBr matrix for analysis by transmission FTIR spectroscopy.

Materials:

-

This compound (analytical grade)

-

Potassium bromide (KBr), spectroscopy grade, finely ground and dried

-

Mortar and pestle (agate or mullite)

-

Pellet-pressing die

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorptions. Store in a desiccator.

-

Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is crucial for reducing scattering effects and obtaining high-quality spectra.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-pressing die. Distribute the powder evenly.

-

Pressing: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

First, run a background spectrum with an empty sample compartment. This allows for the subtraction of atmospheric CO₂ and water vapor signals.[1][2]

-

Then, collect the sample spectrum. Typical scan settings are a resolution of 4 cm⁻¹ over a wavenumber range of 4000-400 cm⁻¹, accumulating 16 to 32 scans to improve the signal-to-noise ratio.[1]

-

Infrared Spectrum Peak Analysis

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational frequencies of its functional groups.

The following table summarizes the expected IR absorption peaks for this compound based on the analysis of its functional groups.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100 - 2700 | Strong, Broad | -NH₂⁺- group in a secondary ammonium salt | N-H Stretch |

| 2980 - 2850 | Medium | Methyl (-CH₃) and Methylene (-CH₂) groups | C-H Stretch |

| 2450 - 2200 | Medium | Combination/overtone bands of the ammonium group | |

| 2260 - 2240 | Strong, Sharp | Nitrile group (-C≡N) | C≡N Stretch |

| 1620 - 1560 | Medium | -NH₂⁺- group in a secondary ammonium salt | N-H Bend |

| 1470 - 1430 | Medium | Methylene (-CH₂) group | C-H Bend (Scissoring) |

| 1380 - 1360 | Medium-Weak | Methyl (-CH₃) group | C-H Bend (Symmetric) |

| 1250 - 1020 | Medium | Aliphatic amine group | C-N Stretch |

-

N-H Stretching Region (3100 - 2700 cm⁻¹): The most prominent feature for this hydrochloride salt is the very broad and strong absorption band associated with the N-H stretching of the secondary ammonium ion (-NH₂⁺-). This broadness is a result of extensive hydrogen bonding within the crystal lattice. This feature is a clear indicator of the protonated amine.[3][4]

-

C-H Stretching Region (2980 - 2850 cm⁻¹): Peaks corresponding to the asymmetric and symmetric stretching vibrations of the methyl and methylene groups appear in this region. These are typically of medium intensity and are superimposed on the broad ammonium band.

-

Nitrile Stretching Region (2260 - 2240 cm⁻¹): A strong and characteristically sharp peak in this region confirms the presence of the nitrile (C≡N) functional group.[5] The position of this band for aliphatic nitriles is typically between 2260-2240 cm⁻¹.[5]

-

N-H Bending Region (1620 - 1560 cm⁻¹): The bending (deformation) vibration of the -NH₂⁺- group appears here as a medium intensity band.[3][4] This absorption is characteristic of secondary amine salts and further confirms the structure.[3][4]

-

C-H Bending Region (1470 - 1360 cm⁻¹): Medium to weak absorptions in this region are attributable to the scissoring and symmetric bending modes of the methylene and methyl groups, respectively.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including the C-N stretching vibration (typically 1250-1020 cm⁻¹ for aliphatic amines), as well as various rocking and twisting modes.[6] While complex, the pattern in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Visualization of the Analytical Workflow

The logical flow from sample preparation to final spectral interpretation can be visualized as follows.

Caption: Workflow for FTIR analysis of Methylaminoacetonitrile HCl.

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint for its molecular structure. The key identifying features are the broad N-H stretching band of the secondary ammonium salt, the sharp C≡N stretching peak, and the N-H bending vibration. By following a standardized experimental protocol and understanding the characteristic absorption regions of the constituent functional groups, researchers can effectively use FTIR spectroscopy for the qualitative analysis, identification, and purity assessment of this important chemical intermediate.

References

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methylaminoacetonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Methylaminoacetonitrile hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide outlines the theoretically derived fragmentation pathways based on established principles of mass spectrometry for molecules containing secondary amine and nitrile functional groups. It also includes comprehensive experimental protocols for analysis and visual diagrams to illustrate fragmentation and analytical workflows.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is expected to vary depending on the ionization technique employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), will likely produce distinct fragmentation patterns.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is expected to undergo fragmentation following the loss of an electron to form a molecular ion (M radical cation). The fragmentation will be primarily driven by the presence of the nitrogen atom, leading to characteristic alpha-cleavage.[1][2][3] The nitrile group may also influence the fragmentation pathway.

Key Predicted Fragmentation Pathways:

-

Alpha-Cleavage: The most probable fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[2][4] This results in the formation of a resonance-stabilized iminium cation. For Methylaminoacetonitrile, this would involve the cleavage of the bond between the alpha-carbon and the cyano group, or the methyl group and the nitrogen. The loss of the largest alkyl group is generally preferred.[5]

-

Loss of a Hydrogen Radical: The molecular ion may lose a hydrogen radical from the carbon alpha to the nitrogen, forming a stable cation.[5]

-

Nitrile Group Fragmentation: Aliphatic nitriles can undergo fragmentation through the loss of a hydrogen atom from the alpha-carbon.[6]

Table 1: Predicted Quantitative Data for EI Fragmentation of Methylaminoacetonitrile

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 70 | [CH₃NHCH₂CN]⁺• | - | Molecular Ion |

| 69 | [CH₃N=CHCN]⁺ | H• | Loss of a hydrogen radical |

| 44 | [CH₃NH=CH₂]⁺ | •CN | Alpha-cleavage with loss of a cyanide radical |

| 42 | [CH₂=N=CH₂]⁺• | H₂ + HCN | Rearrangement and loss of hydrogen and hydrogen cyanide |

| 30 | [CH₂=NH₂]⁺ | •CH₂CN | Alpha-cleavage with loss of a cyanomethyl radical |

Note: The hydrochloride salt would typically dissociate in the hot inlet of a GC-MS, and the free base (Methylaminoacetonitrile, MW = 70.09 g/mol ) would be analyzed.

Caption: Predicted EI fragmentation of Methylaminoacetonitrile.

Predicted Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI, Methylaminoacetonitrile will be detected as the protonated molecule, [M+H]⁺. Fragmentation in tandem MS (MS/MS) would occur from this precursor ion. ESI is a softer ionization technique, so fragmentation is generally less extensive than in EI.[7]

Key Predicted Fragmentation Pathways:

-

Loss of Ammonia: Protonated amines can undergo the loss of ammonia (NH₃).

-

Loss of Acetonitrile: The protonated molecule could potentially lose a molecule of acetonitrile.

-

Loss of Hydrogen Cyanide: A common loss from compounds containing a nitrile group is hydrogen cyanide (HCN).

Table 2: Predicted Quantitative Data for ESI-MS/MS Fragmentation of Methylaminoacetonitrile

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 71 | 54 | [C₃H₄N]⁺ | NH₃ |

| 71 | 43 | [C₂H₅N]⁺ | HCN |

| 71 | 30 | [CH₄N]⁺ | CH₃CN |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is suitable for the analysis of the volatile free base of Methylaminoacetonitrile. Derivatization may be necessary to improve peak shape and thermal stability.[8]

2.1.1. Sample Preparation

-

Salt Removal: Dissolve approximately 1 mg of this compound in 1 mL of deionized water. Basify the solution to a pH > 10 with a suitable base (e.g., 1M NaOH) to form the free base.

-

Liquid-Liquid Extraction: Extract the aqueous solution three times with 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. If necessary, concentrate the sample under a gentle stream of nitrogen.

-

Derivatization (Optional): To improve chromatographic performance, derivatize the amine with a suitable agent, such as propyl chloroformate.[8]

2.1.2. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or a base-deactivated column suitable for amines.[9]

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 25-200.

Direct Infusion Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

This method is suitable for the direct analysis of the hydrochloride salt without the need for extensive sample preparation.

2.2.1. Sample Preparation

-

Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.[10]

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[11]

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[10]

2.2.2. ESI-MS/MS Parameters

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion Rate: 5-10 µL/min via a syringe pump.[12]

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 20 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 600 L/hr (Nitrogen).

-

Cone Gas Flow: 50 L/hr (Nitrogen).

-

MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 71.

-

MS2 Product Ion Scan: Select m/z 71 as the precursor ion and scan for product ions from m/z 20-80.

-

Collision Gas: Argon.

-

Collision Energy: Optimize by performing a collision energy ramp (e.g., 5-30 eV).

Mandatory Visualizations

Caption: A logical workflow for the analysis of Methylaminoacetonitrile HCl.

References

- 1. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. benchchem.com [benchchem.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. uib.no [uib.no]

- 12. Technical documentation [docs.thermofisher.com]

Unveiling the Genesis of Methylaminoacetonitrile Hydrochloride: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the foundational synthesis and discovery of key chemical intermediates is paramount. This in-depth technical guide illuminates the first synthesis and discovery of Methylaminoacetonitrile hydrochloride, a crucial building block in various synthetic pathways.

This document provides a detailed exploration of the historical synthesis, experimental protocols, and quantitative data associated with this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide employs Graphviz (DOT language) to visually represent the logical relationships and experimental workflows, adhering to stringent visualization standards for maximum clarity and accessibility.

Discovery and First Synthesis

While modern production of this compound relies on optimized industrial processes, its origins trace back to the early 20th century. Historical chemical literature points towards the work of Houben and Fischer as pivotal in the early characterization of related compounds. A 1954 patent explicitly references the use of "methylaminoacetonitrile-hydrochloride" and cites earlier work in German chemical journals, namely the Journal der praktischen Chemie and Berichte der deutschen chemischen Gesellschaft from the late 1920s.

The foundational synthesis of α-amino nitriles, the chemical class to which methylaminoacetonitrile belongs, is rooted in the principles of the Strecker synthesis. This classic reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide. In the case of methylaminoacetonitrile, a variation of this synthesis, often referred to as a Mannich-type reaction, is employed, utilizing methylamine, formaldehyde, and a cyanide source.

Modern Synthetic Approaches: A Comparative Overview

Contemporary methods for the preparation of this compound have been refined for improved yield, purity, and safety. Several patented methods outline detailed experimental procedures. The most common approaches involve the reaction of methylamine or its hydrochloride salt with formaldehyde and a cyanide salt, followed by treatment with hydrochloric acid to yield the desired hydrochloride salt.

Quantitative Data Summary

The following table summarizes key quantitative data from representative modern synthetic protocols.

| Parameter | Method A (Patent CN101402588A)[1] | Method B (Patent CN112358418B) |

| Starting Materials | Methylamine hydrochloride, Sodium cyanide, Formaldehyde, 3-mercaptopropionic acid (catalyst) | Methylamine aqueous solution, Hydrochloric acid, Formaldehyde, Acetic acid, Sodium cyanide aqueous solution |

| Reaction Temperature (°C) | Below 0 | Not specified |

| Yield (%) | > 70 | > 75 |

| Product Purity (%) | > 98.5 | > 98 |

Experimental Protocols: A Detailed Methodology

The following sections provide a detailed breakdown of the experimental procedures as described in modern patents for the synthesis of Methylaminoacetonitrile and its subsequent conversion to the hydrochloride salt.

Synthesis of Methylaminoacetonitrile (Free Base)

Based on Patent CN101402588A[1]

-

Reaction Setup: A four-necked flask equipped with a stirrer, thermometer, and dropping funnel is charged with methylamine hydrochloride (67.5 g), 30% aqueous formaldehyde (120 g), and 3-mercaptopropionic acid (4.9 g).

-

Initial Mixing: The mixture is stirred for 30 minutes.

-

Cooling: The flask is cooled to below 0 °C in an ice-salt bath.

-

Addition of Cyanide: A 30% aqueous solution of sodium cyanide (163 g) is added dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature below 0 °C.

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional 30 minutes at a temperature below 0 °C.

-

Work-up: The reaction mixture is allowed to stand for 30 minutes, leading to the separation of layers. The upper oily layer, which is the desired methylaminoacetonitrile, is separated.

Preparation of this compound

Based on Patent CN101402588A[1]

-

Dissolution: The crude methylaminoacetonitrile (50 g) is dissolved in absolute ethanol (50 g) in a four-necked flask.

-

Cooling: The solution is cooled to below 10 °C.

-

Acidification: Ethanolic hydrochloric acid is slowly added dropwise while stirring and maintaining the temperature between 5-10 °C. The pH of the solution is monitored, and the addition is stopped when the pH reaches 1-2.

-

Heating and Crystallization: The mixture is slowly heated to 80 °C and held at this temperature for 30 minutes. It is then cooled to 0-5 °C and maintained at this temperature for 30 minutes to facilitate crystallization.

-

Isolation: The resulting solid is collected by filtration, washed with cold absolute ethanol, and dried to yield this compound (55 g, 99.0% purity).

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction and workflow for the synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

References

Chemical structure and IUPAC name of 2-(methylamino)acetonitrile hydrochloride

An In-depth Technical Guide on 2-(Methylamino)acetonitrile Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a detailed overview of 2-(methylamino)acetonitrile hydrochloride, covering its chemical structure, IUPAC nomenclature, physical and chemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

2-(Methylamino)acetonitrile hydrochloride is the hydrochloride salt of 2-(methylamino)acetonitrile. The structure consists of a protonated 2-(methylamino)acetonitrile cation and a chloride anion. The positive charge resides on the methylamino nitrogen atom.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(methylamino)acetonitrile;hydrochloride [1]. It is also referred to as 2-(methylamino)acetonitrile chloride[2].

Key Structural Information:

-

InChIKey: DFKBQHBEROHUNF-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for 2-(methylamino)acetonitrile hydrochloride is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃H₇ClN₂ | [1][4] |

| Molecular Weight | 106.55 g/mol | [1][3][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 103-106 °C | [6][7] |

| CAS Number | 25808-30-4 | [1][3][4] |

Synthesis Protocol

The preparation of 2-(methylamino)acetonitrile hydrochloride can be achieved through various synthetic routes. A common method involves the reaction of methylamine, formaldehyde, and a cyanide source, followed by treatment with hydrochloric acid.

Representative Experimental Protocol:

A method for preparing methylaminoacetonitrile hydrochloride involves the following steps:

-

Methylamine hydrochloride, formaldehyde, and a catalyst are combined in a reaction vessel.

-

An aqueous solution of sodium cyanide is slowly added to the mixture while maintaining a low temperature (below 0 °C).

-

The resulting methylaminoacetonitrile is then reacted with hydrochloric acid in an alcoholic solvent.

-

The final product, this compound, is isolated by filtration, washed, and dried[8].

It is imperative that all experimental work is conducted in a well-ventilated fume hood by trained professionals, as this synthesis involves highly toxic reagents such as sodium cyanide.

Logical Structure of the Compound

The following diagram illustrates the ionic nature of 2-(methylamino)acetonitrile hydrochloride, showing the constituent ions.

Caption: Ionic components of 2-(methylamino)acetonitrile hydrochloride.

References

- 1. Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | C3H7ClN2 | CID 117641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Methylamino)acetonitrile chloride | C3H6ClN2- | CID 49954545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 25808-30-4 [chemicalbook.com]

- 7. (methylamino)acetonitrilhydrochlorid | CAS#:25808-30-4 | Chemsrc [chemsrc.com]

- 8. CN101402588A - Method for preparing methylamino-acetonitrilehydrochlorate - Google Patents [patents.google.com]

Stability and Storage of Sarcosinenitrile Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the recommended stability testing and storage conditions for Sarcosinenitrile hydrochloride. The quantitative data and specific experimental protocols presented herein are illustrative and based on general principles for active pharmaceutical ingredients (APIs). Due to limited publicly available stability data specific to Sarcosinenitrile hydrochloride, users should validate these recommendations through their own substance-specific studies.

Introduction

Sarcosinenitrile hydrochloride is a chemical compound of interest in pharmaceutical research and development. Ensuring its stability throughout its lifecycle—from manufacturing and storage to final formulation—is critical for maintaining its purity, potency, and safety. This guide outlines the key considerations for the stability and storage of Sarcosinenitrile hydrochloride, providing a framework for establishing appropriate handling and testing protocols.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of Sarcosinenitrile hydrochloride. Based on general guidelines for similar chemical entities, the following conditions are recommended.

Table 1: Recommended Long-Term Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential hydrolytic and thermal degradation. |

| Humidity | < 40% Relative Humidity (RH) | To prevent moisture-induced degradation and deliquescence. |

| Light | Protected from light (e.g., in amber vials or opaque containers) | To prevent photodegradation. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation. |

For short-term excursions, such as during shipping or handling, exposure to ambient conditions should be minimized.

Stability Profile

A comprehensive stability testing program is necessary to understand the degradation pathways and establish a retest period or shelf life for Sarcosinenitrile hydrochloride. This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for elucidating the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[1][2]

Table 2: Illustrative Forced Degradation Conditions and Potential Outcomes

| Stress Condition | Typical Protocol | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 48 hours | Hydrolysis of the nitrile group to a carboxylic acid or amide. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis of the nitrile group. |

| Oxidation | 3% H₂O₂ at room temperature for 48 hours | Formation of N-oxides or other oxidation products. |

| Thermal Degradation | 105°C for 72 hours (solid state) | Dealkylation, cyclization, or other thermal rearrangements. |

| Photodegradation | Exposed to UV light (e.g., 1.2 million lux hours) | Photolytic cleavage or rearrangement. |

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three primary batches to establish a retest period.[1][3] The testing frequency and storage conditions are guided by regulatory standards.[1][4]

Table 3: Illustrative Stability Study Plan

| Study Type | Storage Condition | Testing Frequency (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |

Experimental Protocols

Detailed and validated analytical methods are essential for accurate stability assessment.

Protocol for a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying Sarcosinenitrile hydrochloride from its potential degradation products.

Instrumentation:

-

HPLC system with a UV or PDA detector.

-

Analytical column suitable for polar compounds (e.g., C18, 250 mm x 4.6 mm, 5 µm).

Mobile Phase Development:

-

Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Optimize the gradient to achieve adequate separation of the parent peak from all degradation product peaks.

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing stressed samples.

-

Linearity: Establish a linear relationship between the concentration of Sarcosinenitrile hydrochloride and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of the analyte.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of Sarcosinenitrile hydrochloride under various stress conditions.

General Procedure:

-

Prepare a stock solution of Sarcosinenitrile hydrochloride in a suitable solvent (e.g., water or methanol).

-

For each stress condition (acidic, basic, oxidative), mix the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂).[2][5]

-

For thermal and photolytic stress, expose the solid or solution form of the compound to the specified conditions.

-

At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the stability-indicating HPLC method.

-

Analyze the samples to identify and quantify the degradation products.

Visualization of Key Processes

Logical Workflow for Stability Assessment

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sahpra.org.za [sahpra.org.za]

- 4. edaegypt.gov.eg [edaegypt.gov.eg]

- 5. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides a comprehensive overview of methylaminoacetonitrile hydrochloride and its related analogues and derivatives, with a focus on their synthesis, biological activities, and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction

This compound, a simple α-aminonitrile, serves as a versatile building block in synthetic chemistry. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide delves into the core aspects of this compound class, offering insights into their structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications. The inherent reactivity of the α-aminonitrile moiety makes it a valuable pharmacophore, enabling the design of potent enzyme inhibitors and other bioactive molecules.

Synthesis of Methylaminoacetonitrile Analogues and Derivatives

The synthesis of methylaminoacetonitrile and its derivatives predominantly relies on the Strecker reaction and its variations. This multicomponent reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a cyanide source.

General Synthetic Workflow

The synthesis of N-substituted α-aminoacetonitriles can be conceptualized through the following workflow:

Caption: General workflow for the synthesis of α-aminonitrile derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-N-methylaminoacetonitrile

This protocol describes a representative synthesis of an N-substituted derivative of methylaminoacetonitrile.

-

Materials: Benzylamine, formaldehyde (37% aqueous solution), potassium cyanide, hydrochloric acid, diethyl ether, dichloromethane.

-

Procedure:

-

To a stirred solution of benzylamine (1 equivalent) in methanol, add formaldehyde (1.1 equivalents) at 0°C.

-

After 30 minutes, add a solution of potassium cyanide (1.1 equivalents) in water dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-benzyl-N-methylaminoacetonitrile.

-

Biological Activity and Therapeutic Potential

Derivatives of methylaminoacetonitrile have shown significant promise in several therapeutic areas, primarily as enzyme inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A prominent application of α-aminoacetonitrile derivatives is in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-IV inhibitors a valuable class of therapeutics for the management of type 2 diabetes.[1]

Signaling Pathway of DPP-IV Inhibition

Caption: Signaling pathway of DPP-IV inhibition by aminoacetonitrile derivatives.

Table 1: Quantitative Data for Selected DPP-IV Inhibitors

| Compound | Structure | Target | IC50 (nM) | Reference |

| Vildagliptin | (Structure Image Placeholder) | DPP-IV | 62 | [2][3] |

| Saxagliptin | (Structure Image Placeholder) | DPP-IV | 50 | [2][3] |

Cathepsin Inhibitors

Certain α-aminoacetonitrile derivatives have been identified as potent inhibitors of cathepsins, a class of proteases involved in various physiological and pathological processes, including bone resorption and cancer progression.[4][5][6][7] The nitrile group in these inhibitors often forms a reversible covalent bond with the active site cysteine residue of the enzyme.

Table 2: Quantitative Data for Selected Cathepsin Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Odanacatib | Cathepsin K | 0.2 | [4] |

| Dipeptidyl Nitrile 10 | Cathepsin B | 7 | [5] |

Anthelmintic Agents

A novel class of aminoacetonitrile derivatives (AADs) has emerged as potent anthelmintic agents.[8][9][10][11] These compounds exhibit activity against a broad spectrum of parasitic nematodes, including those resistant to existing drug classes. The anthelmintic AAD, monepantel, acts as a nematode-specific nicotinic acetylcholine receptor agonist.[8][9]

Table 3: Efficacy of Aminoacetonitrile Derivatives against Haemonchus contortus

| Compound | Dose (mg/kg) | Efficacy (%) | Reference |

| AAD 1566 (Monepantel) | 2.5 | >99 | [9][10] |

Structure-Activity Relationship (SAR)

The biological activity of aminoacetonitrile derivatives is highly dependent on the nature of the substituents on the amino group and the α-carbon.

Logical Relationship in SAR for DPP-IV Inhibitors

Caption: Key SAR principles for aminoacetonitrile-based DPP-IV inhibitors.

Conclusion and Future Directions

This compound and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential. The versatility of the α-aminonitrile scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of derivatives with improved safety profiles, the exploration of novel therapeutic targets, and the application of these compounds in combination therapies. The continued investigation of this compound class holds great promise for the discovery of next-generation therapeutics for a range of diseases.

References

- 1. An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural optimization of azadipeptide nitriles strongly increases association rates and allows the development of selective cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design to explore the structure-activity relationships of nitroxoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer properties of novel aminoacetonitrile derivative monepantel (ADD 1566) in pre-clinical models of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Reactivity of the Nitrile Group in Methylaminoacetonitrile HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in Methylaminoacetonitrile hydrochloride (MAN-HCl). MAN-HCl is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry for the construction of nitrogen-containing heterocycles and other functionalities crucial for bioactive molecules. This document will delve into the electronic and steric influences on the nitrile group's reactivity, provide detailed experimental protocols for its key transformations, and present quantitative data to inform synthetic strategies.

Core Concepts: Understanding the Reactivity of the Nitrile Group in MAN-HCl

The reactivity of the nitrile group (-C≡N) in methylaminoacetonitrile is significantly influenced by the adjacent methylamino group. In its hydrochloride salt form, the protonated α-amino group exerts a strong electron-withdrawing inductive effect, which enhances the electrophilicity of the nitrile carbon. This makes the nitrile group more susceptible to nucleophilic attack compared to simple alkyl nitriles.

α-Aminonitriles, such as MAN-HCl, exhibit a unique dual reactivity. They can act as both electrophiles at the nitrile carbon and, upon deprotonation of the α-carbon, as nucleophiles. This versatility allows for a wide range of chemical transformations.[1] Theoretical calculations and experimental evidence have shown that α-aminonitriles are considerably more reactive than their β- and γ-isomers.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the key reactions of the nitrile group in α-aminonitriles, which can be considered representative for methylaminoacetonitrile HCl.

| Reaction Type | Reagents/Conditions | Product Type | Typical Yield (%) | Spectroscopic Data (Nitrile Group) |

| Hydrolysis (Amide) | Mild acidic or basic conditions | Methylaminoacetamide | Moderate to High | Disappearance of C≡N stretch |

| Hydrolysis (Carboxylic Acid) | Strong acid or base, heating | Sarcosine (N-methylglycine) | High | Disappearance of C≡N stretch |

| Reduction (Primary Amine) | LiAlH₄ in THF, followed by aqueous workup | N-Methylethylenediamine | High | Disappearance of C≡N stretch |

| Catalytic Hydrogenation | H₂, Raney Nickel or other catalysts | N-Methylethylenediamine | High | Disappearance of C≡N stretch |

| Cycloaddition (Imidazole Synthesis) | With appropriate coreactants (e.g., aldehydes, ammonium acetate) | Substituted Imidazoles | Moderate to High | Incorporation into a heterocyclic ring |

Spectroscopic Data for Methylaminoacetonitrile HCl:

-

Infrared (IR) Spectroscopy: The nitrile group (C≡N) in methylaminoacetonitrile HCl exhibits a characteristic sharp absorption band in the range of 2220-2260 cm⁻¹.[2] The intensity of this band is typically strong due to the significant change in dipole moment during the stretching vibration.

-

¹³C-NMR Spectroscopy: The carbon atom of the nitrile group in α-aminonitriles typically resonates in the range of 110-125 ppm.[3][4] This chemical shift is a key indicator for the presence of the nitrile functionality.

Key Reactions and Experimental Protocols

The nitrile group of methylaminoacetonitrile HCl can undergo several important transformations, providing access to a variety of valuable synthetic intermediates.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group can be controlled to yield either the corresponding amide (methylaminoacetamide) under mild conditions or the carboxylic acid (sarcosine) under more vigorous conditions.

Experimental Protocol: Hydrolysis to Sarcosine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methylaminoacetonitrile HCl (1 equivalent) in a 6 M aqueous HCl solution.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., NaOH) to precipitate the amino acid. The product can be further purified by recrystallization.

Reduction to Primary Amines

The reduction of the nitrile group provides access to 1,2-diamines, which are important building blocks in medicinal chemistry. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol: Reduction with LiAlH₄ to N-Methylethylenediamine

-

Reaction Setup: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methylaminoacetonitrile HCl (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash the filter cake with THF. The filtrate is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting N-methylethylenediamine can be purified by distillation.

Cycloaddition Reactions for Heterocycle Synthesis

Methylaminoacetonitrile HCl is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as imidazoles.

Experimental Protocol: Synthesis of a Substituted Imidazole

-

Reaction Setup: In a round-bottom flask, combine methylaminoacetonitrile HCl (1 equivalent), an aldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate, excess) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) to the mixture.[5]

-

Reaction Execution: Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the substituted imidazole.

Visualizing the Synthetic Utility of Methylaminoacetonitrile HCl

The following diagrams illustrate the central role of methylaminoacetonitrile HCl as a versatile building block in synthetic organic chemistry and its potential workflow in a drug discovery context.

Caption: Key transformations of Methylaminoacetonitrile HCl.

Caption: Workflow from synthesis to drug discovery application.

Conclusion

This compound is a highly valuable and reactive building block in modern organic and medicinal chemistry. The presence of the α-methylamino group, particularly in its protonated form, significantly activates the nitrile group towards a variety of chemical transformations. This guide has provided an overview of its reactivity, summarized key quantitative data, and offered detailed experimental protocols for its principal reactions. The versatility of MAN-HCl in the synthesis of diverse molecular scaffolds underscores its importance for professionals in drug development and chemical research.

References

Methodological & Application

Synthesis of Tadalafil: A Detailed Protocol Based on the Pictet-Spengler Reaction

Application Note: This document provides a comprehensive overview and detailed protocol for the synthesis of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The synthesis is based on the well-established Pictet-Spengler reaction, a cornerstone in the construction of the drug's core tetracyclic indole framework. This guide is intended for researchers, scientists, and professionals in drug development, offering a thorough understanding of the synthetic pathway, experimental procedures, and key reaction parameters.

While the inquiry specified the use of Methylaminoacetonitrile hydrochloride as an intermediate, extensive literature review and patent analysis did not reveal a synthetic route to Tadalafil employing this specific compound. The established and industrially practiced synthesis relies on the condensation of D-tryptophan methyl ester hydrochloride with piperonal. This document will therefore focus on this validated and widely reported methodology.

Tadalafil: Mechanism of Action

Tadalafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[1] Inhibition of PDE5 prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow, which facilitates an erection.[1][2] Its longer half-life of 17.5 hours distinguishes it from other PDE5 inhibitors.[2]

Below is a simplified representation of Tadalafil's mechanism of action:

Synthetic Pathway Overview

The synthesis of Tadalafil is a multi-step process commencing with the critical Pictet-Spengler reaction. This reaction forms the tetracyclic β-carboline core of the molecule. Subsequent steps involve N-acylation followed by an intramolecular cyclization to construct the pyrazino ring, ultimately yielding Tadalafil.

Experimental Protocols

Step 1: Synthesis of (1R,3R)-methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate (Tetrahydro-β-carboline Intermediate)

The Pictet-Spengler reaction is employed to condense D-tryptophan methyl ester hydrochloride with piperonal. The stereoselectivity of this reaction is crucial and can be influenced by the choice of solvent and acid catalyst.[3] Using specific solvents like nitromethane or acetonitrile can lead to high diastereoselectivity, favoring the desired cis isomer.[3]

Materials:

-

D-tryptophan methyl ester hydrochloride

-

Piperonal

-

Isopropanol or Sulfolane[4]

-

Dichloromethane (for workup)

Procedure:

-

Suspend D-tryptophan methyl ester hydrochloride and piperonal in a suitable solvent such as isopropanol or sulfolane in a reaction vessel.[4][5]

-

Heat the reaction mixture to a temperature between 70-90°C and stir for 10-18 hours.[4]

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.[4]

-

If necessary, add a co-solvent like dichloromethane to facilitate further precipitation.[4]

-

Filter the solid, wash with a suitable solvent (e.g., dichloromethane), and dry to obtain the cis-tetrahydro-β-carboline intermediate as a hydrochloride salt.[4]

| Parameter | Value | Reference |

| Reactants | D-tryptophan methyl ester HCl, Piperonal | [4][5] |

| Solvent | Isopropanol or Sulfolane | [4] |

| Temperature | 70-90°C | [4] |

| Reaction Time | 10-18 hours | [4] |

| Diastereoselectivity (cis:trans) | Up to 99:1 (in nitromethane/acetonitrile) | [3] |

Step 2: Synthesis of cis-methyl 1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate (N-Chloroacetyl Intermediate)

The secondary amine of the tetrahydro-β-carboline intermediate is acylated with chloroacetyl chloride.

Materials:

-

(1R,3R)-methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate hydrochloride

-

Chloroacetyl chloride

-

Dichloromethane

-

Aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the tetrahydro-β-carboline intermediate hydrochloride in a two-phase system of dichloromethane and aqueous sodium bicarbonate solution to neutralize the hydrochloride and extract the free base into the organic layer.[4]

-

Separate the organic layer and cool it to 0-5°C.

-

Slowly add a solution of chloroacetyl chloride in dichloromethane to the cooled organic layer while maintaining the temperature.[4]

-

Stir the reaction mixture for several hours at low temperature.

-

Monitor the reaction by chromatography.

-

Upon completion, wash the organic layer with water, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the N-chloroacetyl intermediate.

| Parameter | Value | Reference |

| Reactants | Tetrahydro-β-carboline, Chloroacetyl chloride | [4] |

| Solvent | Dichloromethane | [4] |

| Temperature | 0-5°C | [4] |

| Reaction Time | ~3 hours | [4] |

Step 3: Synthesis of Tadalafil ((6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione)

The final step involves the cyclization of the N-chloroacetyl intermediate with methylamine to form the pyrazino ring of Tadalafil.

Materials:

-

cis-methyl 1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate

-

Aqueous methylamine solution (e.g., 40%)

-

Methanol or another suitable solvent like acetonitrile or ethyl acetate[4][6]

Procedure:

-